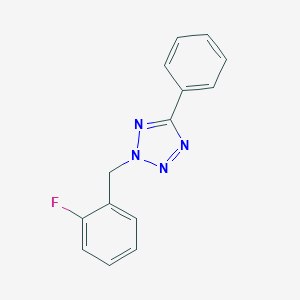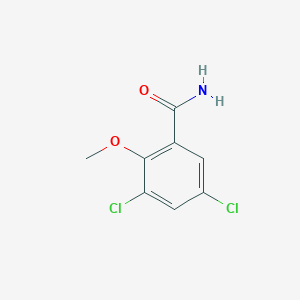
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as citraconic acid monoethyl ester (CAEE), is an organic compound with the chemical formula C7H8O5. It is a colorless liquid that is used in various scientific research applications, particularly in the field of biochemistry.
Mécanisme D'action
The mechanism of action of CAEE is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of compounds with biological activity.
Biochemical and Physiological Effects:
CAEE has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CAEE in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can pose a risk to researchers if proper safety measures are not taken.
Orientations Futures
There are several potential future directions for research involving CAEE. One area of interest is the synthesis of new compounds with biological activity, particularly antitumor and anti-inflammatory agents. Another area of interest is the development of new synthetic methods for the production of CAEE and related compounds. Additionally, further research is needed to fully understand the mechanism of action of CAEE and its potential applications in various fields of science.
Méthodes De Synthèse
CAEE can be synthesized through the esterification of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester acid with ethanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
CAEE is commonly used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been shown to have potential as a starting material for the synthesis of antitumor agents, anti-inflammatory agents, and insecticides.
Propriétés
Numéro CAS |
1321-30-8 |
|---|---|
Nom du produit |
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester |
Formule moléculaire |
C8H11O6 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
(2E)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4+ |
Clé InChI |
ANIDMCPGEUWERH-SNAWJCMRSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\CC(=O)O)/C(=O)O |
SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
SMILES canonique |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Densité |
1.096 (25°) |
Description physique |
colourless, oily liquid with sweet, fruity, winey odour and taste |
Solubilité |
slightly soluble in water; soluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)







![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)